4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
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Description
4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications
Cardiac Electrophysiological Activity
Compounds similar to 4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide have been studied for their cardiac electrophysiological activity. Specifically, derivatives of N-substituted imidazolylbenzamides and benzene-sulfonamides show promise in treating arrhythmias. These compounds, including sematilide, have demonstrated efficacy in both in vitro and in vivo models of reentrant arrhythmias (Morgan et al., 1990).
Antimicrobial and Antifungal Action
Research into derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, has shown that these compounds exhibit significant antimicrobial and antifungal properties. These substances are sensitive to both Gram-positive and Gram-negative bacteria and demonstrate effectiveness against Candida albicans (Sych et al., 2019).
Inhibition of Carbonic Anhydrases
A study on aromatic sulfonamides closely related to this compound revealed their potential as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds exhibited nanomolar inhibitory concentrations for isoenzymes such as hCA I, II, IV, and XII (Supuran et al., 2013).
Photophysical Properties in Fluorescent Derivatives
Derivatives of this compound have been studied for their photophysical properties. The research focused on fluorescent compounds, assessing their absorption-emission properties influenced by solvent polarity. These compounds exhibited excited-state intra-molecular proton transfer pathway characteristics (Padalkar et al., 2011).
Synthesis of Bioactive Molecules
Various derivatives of this compound have been synthesized for biological and pharmacological screening. These compounds were assessed for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The synthesis involved specific reactions with aminobenzothiazoles, demonstrating the compound's versatility in creating biologically active molecules (Patel et al., 2009).
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-5-23(6-2)30(25,26)14-9-7-13(8-10-14)19(24)22-20-21-17-15(27-3)11-12-16(28-4)18(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJUBZXHVETDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.